Product packaging for Dubiusine(Cat. No.:)

Dubiusine

Cat. No.: B1218240
M. Wt: 445.5 g/mol
InChI Key: FBWQZJWDTGIERI-MIYFKOFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

High-purity Dubiusine for laboratory research purposes. As a Research Use Only (RUO) product, this compound is intended for use in controlled laboratory settings and is not intended for diagnostic, therapeutic, or any other human use . Researchers are responsible for ensuring that all handling and usage comply with their institution's safety protocols. ⚠️ Important Note: The specific applications, research value, and mechanism of action for this compound could not be verified through a current search. To complete this product description, please consult authoritative chemical databases, scientific literature, or analytical data sheets for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO8 B1218240 Dubiusine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27NO8

Molecular Weight

445.5 g/mol

IUPAC Name

[(5S,5aS,11bS,11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate

InChI

InChI=1S/C23H27NO8/c1-11(25)7-19(27)31-17-9-14-15(10-16(17)29-4)23(28)32-22-18(30-12(2)26)8-13-5-6-24(3)21(13)20(14)22/h8-11,18,20-22,25H,5-7H2,1-4H3/t11?,18-,20-,21+,22+/m0/s1

InChI Key

FBWQZJWDTGIERI-MIYFKOFASA-N

SMILES

CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O

Isomeric SMILES

CC(CC(=O)OC1=C(C=C2C(=C1)[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)C)OC(=O)C)OC2=O)OC)O

Canonical SMILES

CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O

Origin of Product

United States

Natural Abundance and Botanical Derivation of Dubiusine

Identification of Plant Sources of Dubiusine (B169231)

The primary natural source identified for the isolation of this compound is a specific species within the Narcissus genus.

Primary Botanical Origin: Narcissus dubius

This compound was first isolated from Narcissus dubius cuni.czresearchgate.netacs.orgacs.org. Narcissus dubius is a spring-blooming species native primarily to the eastern portion of the Iberian Peninsula in southeastern Spain and the southern tip of France pacificbulbsociety.orgresearchgate.net. This species is typically found growing in limestone rock pockets pacificbulbsociety.org.

Comparative Analysis of this compound Presence Across Narcissus Species

The genus Narcissus is well-known to be a rich source of various alkaloids, with numerous species and cultivars having been studied for their alkaloid composition nih.govcuni.czresearchgate.net. Amaryllidaceae alkaloids are a characteristic feature across all genera in this family nih.gov. Common alkaloid types in Narcissus include those of the lycorine (B1675740) and homolycorine (B1213549) groups, with lycorine being frequently the most abundant nih.gov. This compound is noted as an exceptional alkaloid belonging to the homolycorine type, possessing an unusual hydroxybutyryl substituent nih.gov.

While extensive studies have profiled the alkaloids in many Narcissus species, revealing significant variation in alkaloid profiles across the genus, specific detailed comparative analyses quantifying or confirming the presence or absence of this compound across a wide range of Narcissus species are not extensively documented in the provided search results nih.govcuni.cz. Over half of the Narcissus species and varieties have yet to be phytochemically explored for their alkaloid content nih.gov. The variation in alkaloid composition across Narcissus species highlights the potential for species-specific alkaloid production, including that of this compound.

Factors Influencing this compound Accumulation in Biological Systems

The accumulation of secondary metabolites, such as this compound, in plants is a complex process influenced by a combination of genetic, ecological, and developmental factors frontiersin.orgcid-inc.comresearchgate.netnih.govresearchgate.netoregonstate.educabidigitallibrary.org.

Ecological and Environmental Determinants of Production

Ecological and environmental factors play a significant role in the growth and metabolism of plants, which in turn can affect the production and accumulation of secondary compounds like alkaloids frontiersin.orgresearchgate.netoregonstate.educabidigitallibrary.org. Factors such as light intensity and duration, temperature, water availability, soil composition, and nutrient levels are known to influence plant biomass production and the synthesis of various plant metabolites cid-inc.comresearchgate.netnih.govresearchgate.netoregonstate.eduejbiotechnology.info. For instance, light is crucial for photosynthesis, which provides the energy and carbon skeletons for compound synthesis oregonstate.edu. Temperature affects enzymatic reactions involved in metabolic pathways oregonstate.edu. Soil properties, including pH and nutrient availability, influence the uptake of essential elements necessary for plant growth and secondary metabolism frontiersin.orgresearchgate.netnih.gov.

Given that Narcissus dubius is native to specific habitats characterized by limestone rock pockets in southern Europe, the unique ecological conditions of its natural environment, including soil pH and composition, light exposure, and water availability, likely contribute to the specific metabolic profile of the plant, potentially influencing this compound production pacificbulbsociety.orgresearchgate.net. However, specific research detailing the direct impact of these ecological and environmental factors on the accumulation levels of this compound within Narcissus dubius was not found in the provided search results. General principles of plant ecology and environmental science suggest these factors are determinants in the production of plant compounds researchgate.netcabidigitallibrary.org.

Isolation and Purification Methodologies for Dubiusine

Extraction Techniques from Botanical Materials

Extraction is the critical first step in isolating Dubiusine (B169231) from plant tissues, such as the bulbs or aerial parts of Narcissus species researchgate.netcuni.cz. The choice of extraction method and solvent is crucial for maximizing the recovery of alkaloids while minimizing the co-extraction of unwanted compounds.

Solvent-Based Extraction Approaches

Solvent extraction is a widely used technique for isolating bioactive compounds, including alkaloids, from botanical raw materials google.comnih.govcoleparmer.de. This method involves using an appropriate solvent or a mixture of solvents to dissolve the target compounds from the plant matrix. The polarity of the solvent plays a significant role in the efficiency and selectivity of the extraction process nih.gov.

For the extraction of alkaloids like this compound, organic solvents are commonly employed. The plant material is typically processed (e.g., ground or milled) to increase the surface area for better solvent penetration google.com. The processed material is then steeped or refluxed with the chosen solvent. Common solvents used in natural product extraction include ethanol, methanol, chloroform, and ethyl acetate, selected based on the solubility properties of the target alkaloid nih.gov. Repeated extraction cycles can be performed to ensure comprehensive recovery of the desired compounds from the plant material researchgate.net. After extraction, the solvent containing the dissolved compounds is separated from the solid plant residue, often through filtration google.comnewdirectionsaromatics.com. The solvent is then typically removed under reduced pressure, yielding a crude extract enriched in alkaloids and other soluble plant metabolites.

Advanced Extraction Technologies

While traditional solvent extraction is prevalent, advanced techniques can offer advantages in terms of efficiency, speed, and reduced solvent consumption. Techniques such as ultrasonic extraction utilize high-power ultrasound waves to create cavitation in the solvent, enhancing the release of compounds from the plant matrix hielscher.com. This can lead to improved extraction yields and shorter extraction times compared to conventional methods hielscher.com. Other advanced methods like supercritical fluid extraction (SFE), often using supercritical carbon dioxide, can also be applied for the selective extraction of natural products based on their solubility in the supercritical fluid, offering a more environmentally friendly alternative in some cases.

Chromatographic Separation and Refinement Strategies for this compound

Following the initial extraction, the crude extract contains this compound along with numerous other plant compounds. Chromatographic techniques are essential for separating this compound from this complex mixture and achieving a high level of purity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful and widely used chromatographic technique for the separation and purification of natural products, including alkaloids waters.com. It offers high resolution and can be adapted for both analytical and preparative scales. In HPLC, the separation is based on the differential interaction of compounds with a stationary phase and a mobile phase.

For the purification of alkaloids, various HPLC modes can be employed, such as reversed-phase HPLC (RP-HPLC), which is commonly used for separating compounds based on their hydrophobicity waters.combiosearchtech.comidtdna.com. A typical RP-HPLC setup involves a stationary phase that is non-polar and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or additive to control pH and improve peak shape idtdna.com. The crude extract or a fraction thereof is injected into the HPLC system, and as the mobile phase carries the compounds through the column, they separate based on their differing affinities for the stationary phase. Fractions containing this compound are collected based on detection (e.g., UV detection). Preparative HPLC allows for the purification of larger quantities of the compound waters.com. HPLC is also valuable for monitoring the progress of purification and assessing the purity of the final isolated compound researchgate.net.

Countercurrent Chromatography and Other Separation Methods

Countercurrent chromatography (CCC) is a liquid-liquid chromatographic technique that does not utilize a solid support. Instead, it employs two immiscible liquid phases, with one acting as the stationary phase and the other as the mobile phase slideshare.netwikipedia.orgnih.gov. Separation in CCC is based on the differential partitioning of analytes between the two liquid phases slideshare.netwikipedia.org. This technique is particularly well-suited for the separation of natural products, including alkaloids, as it minimizes irreversible adsorption and allows for high sample recovery nih.gov. Various modes of CCC exist, such as hydrostatic and hydrodynamic systems, including centrifugal partition chromatography (CPC) and droplet countercurrent chromatography (DCCC) wikipedia.orgnih.gov. The selection of the two-phase solvent system is critical for achieving effective separation in CCC, requiring careful consideration of the partition coefficients of the target compound and impurities slideshare.net.

Other chromatographic methods that can be employed in the purification of this compound and other Amaryllidaceae alkaloids include column chromatography using stationary phases like silica (B1680970) gel or lipophilic Sephadex ub.edu. Thin layer chromatography (TLC) is often used for rapid analysis, monitoring separation progress, and assessing the purity of fractions during method development and purification ub.eduresearchgate.netresearchgate.net.

Purity Assessment and Yield Optimization in this compound Isolation

Ensuring the purity of isolated this compound is paramount for its characterization and any subsequent studies. Various analytical techniques are employed to assess the purity of the final product. These include spectroscopic methods such as ¹H-NMR spectroscopy, which provides detailed structural information and can reveal the presence of impurities researchgate.netresearchgate.net. Mass spectrometry (MS) is also a valuable tool for confirming the molecular weight and identifying potential contaminants. Chromatographic techniques like HPLC are routinely used for purity analysis by determining the percentage of the main peak relative to other components in the chromatogram biosearchtech.comresearchgate.net. Melting point determination can also provide an indication of purity for crystalline compounds researchgate.netresearchgate.net.

Yield optimization in the isolation of this compound involves maximizing the amount of the pure compound obtained from a given quantity of plant material. This requires optimizing each step of the isolation process, from extraction to final purification. Factors influencing yield include the choice of extraction solvent and method, extraction time and temperature, the efficiency of chromatographic separation, and minimizing sample loss during handling and transfers. Careful selection of chromatographic conditions, such as stationary phase, mobile phase composition, and flow rate, is crucial for achieving good separation and recovery of this compound waters.comidtdna.com. Monitoring the yield at each stage of the isolation process helps identify potential bottlenecks and areas for improvement. While specific data on this compound yield optimization is not detailed in the provided sources, the general principles of optimizing extraction and chromatographic parameters apply to maximize the isolation yield of natural products doubleverify.compubgalaxy.comadomik.comamberdata.iodynamicyield.com.

Elucidation of the Molecular Structure of Dubiusine

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are indispensable tools in organic chemistry for elucidating the structures of unknown compounds. chemrxiv.orgegyankosh.ac.inanu.edu.au These techniques probe the interaction of electromagnetic radiation with the molecule, providing distinct types of information that, when combined, allow for the deduction of the molecular architecture. egyankosh.ac.infunaab.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dubiusine (B169231) Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. chemrxiv.orgegyankosh.ac.inacs.orgacs.orgresearchgate.netbruker.com By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, chemists can gain insights into the number and types of atoms, their electronic environments, and their connectivity. egyankosh.ac.inacs.orgresearchgate.net Modern NMR techniques, including both one-dimensional and two-dimensional experiments, are crucial for the unambiguous assignment of molecular structures. researchgate.net

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information for structural assignment. The ¹H NMR spectrum reveals the different types of hydrogen atoms in the molecule, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring hydrogen atoms (splitting pattern or multiplicity). egyankosh.ac.inacs.orgresearchgate.net The chemical shift values are particularly informative about the functional groups and the hybridization state of the carbons to which the hydrogens are attached. egyankosh.ac.inresearchgate.net The ¹³C NMR spectrum provides information about the carbon skeleton, indicating the number of distinct carbon atoms and their electronic environments based on their chemical shifts. egyankosh.ac.inacs.orgresearchgate.net The multiplicity in a proton-decoupled ¹³C NMR spectrum can further indicate whether a carbon is a methyl, methylene, methine, or quaternary carbon. While these 1D NMR techniques would be the starting point for analyzing this compound, specific experimental ¹H and ¹³C NMR data, including chemical shifts, integration, and coupling constants for ¹H NMR, and chemical shifts for ¹³C NMR of this compound, were not available in the consulted sources.

Two-dimensional (2D) NMR experiments provide crucial connectivity information that is essential for assembling the structural fragments identified from 1D NMR data. anu.edu.auresearchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing proton networks throughout the molecule. anu.edu.auresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This is invaluable for determining the relative stereochemistry and conformation of the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlations). This allows for the assignment of proton and carbon signals that belong to the same CH, CH₂, or CH₃ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule, identifying quaternary carbons, and confirming the position of functional groups. researchgate.net

The combined information from these 2D NMR experiments allows for the comprehensive mapping of the atomic connectivity and the determination of the relative stereochemistry of a complex molecule. However, specific 2D NMR data (COSY, NOESY, HMQC, HMBC correlations) for this compound were not found in the available search results.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. chemrxiv.orgegyankosh.ac.inanu.edu.auacs.orgacs.orgresearchgate.netbruker.comnih.gov High-resolution MS can determine the exact mass of the molecular ion, which allows for the calculation of the precise molecular formula. bruker.comnih.gov For this compound, the molecular formula has been reported as C₂₃H₂₇NO₈ based on mass spectrometric data. metabolomicsworkbench.orgjst.go.jp Further analysis of the fragmentation pattern obtained through tandem MS (MS/MS) can provide structural clues by breaking the molecule into characteristic ions. bruker.comnih.gov The masses of these fragment ions can suggest the presence of specific substructures within the molecule. Detailed mass fragmentation data for this compound was not available in the consulted sources.

Chiroptical Spectroscopy (CD, Optical Rotation) for Absolute Configuration

For chiral molecules like this compound, determining the absolute configuration (the 3D arrangement of atoms in space) is crucial. Chiroptical techniques such as optical rotation and Circular Dichroism (CD) spectroscopy are employed for this purpose. anu.edu.auresearchgate.netnih.gov Optical rotation measures the ability of a chiral substance to rotate plane-polarized light at a specific wavelength (usually the sodium D line, 589 nm). researchgate.netnih.gov The magnitude and direction of rotation are characteristic of a pure enantiomer. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength, particularly in the UV-Vis region. researchgate.netnih.gov CD spectra are highly sensitive to the stereochemistry and conformation of molecules containing chromophores. While these techniques are essential for determining the absolute configuration of chiral natural products, specific optical rotation or CD spectroscopic data for this compound were not found in the available search results.

Computational Chemistry Approaches in Structural Elucidation

General Applications in Natural Product Structure Elucidation

Computational chemistry plays an increasingly important role in modern structural elucidation, complementing experimental spectroscopic data. researchgate.netresearchgate.net Methods based on quantum mechanics (QM) and molecular mechanics (MM) theories are used to predict molecular properties and evaluate the plausibility of proposed structures. researchgate.net

One significant application is the prediction of NMR chemical shifts. By calculating the theoretical NMR spectra of candidate structures and comparing them to experimental data, researchers can validate or refute proposed assignments and distinguish between possible isomers, including stereoisomers. researchgate.netnih.govmdpi.comtandfonline.com This is particularly useful when experimental data are ambiguous or limited. researchgate.net Conformational analysis using computational methods helps understand the preferred three-dimensional shapes of molecules, which is essential for accurately predicting spectroscopic parameters and understanding reactivity or biological activity.

Computational methods can also assist in the interpretation of mass spectrometry data by predicting fragmentation pathways. Furthermore, computer-assisted structure elucidation (CASE) systems integrate spectroscopic data with computational algorithms and databases to generate and rank possible structures. researchgate.net

Potential Role in this compound Structural Studies

While the initial structural elucidation of this compound was primarily based on experimental spectroscopic techniques chemrxiv.org, computational chemistry approaches could potentially play a valuable role in further studies or in confirming aspects of its structure. For a molecule of this compound's complexity, computational methods could be applied to:

Analyze Conformation: Investigate the preferred conformations of the flexible parts of the molecule, particularly the hydroxybutyryl substituent and the hexahydroisochromeno[3,4-g]indol skeleton, which could influence spectroscopic properties and potentially biological interactions.

Verify Stereochemistry: Calculate spectroscopic parameters (e.g., NMR shifts, coupling constants, or even ECD spectra if the molecule is chiral and has a chromophore) for different possible stereoisomers and compare them to experimental data to provide computational support for the assigned stereochemistry.

Evaluate Alternative Structures: If any ambiguities existed during the experimental elucidation, computational methods could be used to evaluate the spectroscopic consistency of plausible alternative structural or stereochemical assignments.

However, based on the conducted search, specific published research detailing the use of computational chemistry for the primary structural elucidation or detailed conformational analysis of this compound itself was not found. The application of these methods to this compound would represent a valuable approach to further validate and understand its molecular structure in detail.

Data Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC23H27NO8 nih.govmdpi.comtandfonline.com
Molecular Weight445.46 g/mol (approx.) mdpi.comtandfonline.com
Systematic Name[(5S,5aS,11bS,11cS)-5-acetoxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate metabolomicsworkbench.org
CAS Number119308-98-4 mdpi.com
PubChem CID118701483, 5459155 nih.govmetabolomicsworkbench.org
Source OrganismNarcissus dubius researchgate.netnih.govchemrxiv.org
Alkaloid TypeAmaryllidaceae, Homolycorine-type researchgate.netchemrxiv.org

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursors of Dubiusine

Overview of Amaryllidaceae Alkaloid Biosynthesis

Amaryllidaceae alkaloid biosynthesis shares initial steps with other plant metabolic pathways, particularly phenylpropanoid metabolism and the biosynthesis of isoquinoline (B145761) alkaloids. core.ac.uk Despite the vast structural diversity within this group, most Amaryllidaceae alkaloids share a common intermediate, norbelladine (B1215549). oup.comfrontiersin.orgcore.ac.uk

Early Stages of Alkaloid Precursor Formation

The biosynthesis begins with the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govub.eduoup.comnih.govcore.ac.uk These amino acids serve as the primary precursors for the two key units that condense to form the norbelladine scaffold. L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), while L-tyrosine is converted to tyramine (B21549). nih.govoup.comnih.govcore.ac.uk

The pathway from L-phenylalanine to 3,4-DHBA involves reactions characteristic of the phenylpropanoid pathway, including the action of phenylalanine ammonia (B1221849) lyase (PAL). nih.govmdpi.comcore.ac.uk Intermediate products in this conversion can include trans-cinnamic acid, 4-hydroxycinnamic acid (p-coumaric acid), and 3,4-dihydroxycinnamic acid (caffeic acid). nih.govmdpi.com The synthesis of tyramine from L-tyrosine is catalyzed by tyrosine decarboxylase (TYDC). nih.govoup.comnih.gov

Key Enzymatic Transformations in the Amaryllidaceae Pathway

Following the formation of 3,4-DHBA and tyramine, these two precursors condense to form a Schiff base, which is then reduced to yield norbelladine. nih.govub.eduoup.com Enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) have been implicated in the formation of norbelladine. mdpi.comnih.govfrontiersin.orgresearchgate.net Norbelladine then undergoes O-methylation to form 4'-O-methylnorbelladine, a crucial intermediate considered the direct substrate for the subsequent diverse structural types of Amaryllidaceae alkaloids. nih.govnih.gov

A variety of enzymatic reactions contribute to the structural diversity of Amaryllidaceae alkaloids downstream of norbelladine. These include methylation, reduction, oxidation, hydroxylation, and the critical phenol-phenol coupling. nih.govrsc.orgmdpi.comfrontiersin.org Cytochrome P450 enzymes, particularly those in the CYP96T family, play a significant role in introducing structural diversity through C-C couplings. rsc.orgresearchgate.netnih.govresearchgate.net

Elucidation of the Specific Biosynthetic Route to Dubiusine (B169231)

While the general pathway to the norbelladine scaffold is relatively well-established, the specific biosynthetic route leading to this compound's unique structure, particularly the addition of the hydroxybutyryl substituent, is less comprehensively understood compared to some other Amaryllidaceae alkaloids like galanthamine (B1674398) or lycorine (B1675740). nih.govub.edu this compound is classified within the homolycorine-type alkaloids, which originate from a specific type of oxidative phenolic coupling. ub.edunih.govsemanticscholar.orgub.edu

Identification of Amino Acid Precursors of this compound

Consistent with the general Amaryllidaceae alkaloid biosynthesis, L-phenylalanine and L-tyrosine are the foundational amino acid precursors for this compound. ub.eduoup.com L-phenylalanine contributes to the C6-C1 fragment (ring A and the benzylic carbon), while L-tyrosine provides the C6-C2-N unit (ring C, the two-carbon side chain, and the nitrogen). ub.edu These precursors are channeled through the initial steps involving enzymes like PAL and TYDC to produce 3,4-DHBA and tyramine, which then form the norbelladine core of this compound's structure. oup.commdpi.comnih.govfrontiersin.org

Role of Oxidative Phenolic Coupling in this compound Formation

Oxidative phenolic coupling is a pivotal step in Amaryllidaceae alkaloid biosynthesis, leading to the formation of different carbon skeletons. ub.edunih.govrsc.orgoup.comub.edu In the case of homolycorine-type alkaloids, including this compound, this coupling occurs via an ortho-para' mechanism on O-methylnorbelladine. ub.edunih.govsemanticscholar.orgub.edu This specific coupling pattern dictates the basic ring system of the homolycorine (B1213549) skeleton. This enzymatic reaction, often catalyzed by cytochrome P450 enzymes, involves the formation of new carbon-carbon or carbon-oxygen bonds. rsc.orgoup.com

Post-Coupling Modifications Leading to this compound's Unique Structural Features

Following the ortho-para' oxidative coupling that establishes the homolycorine scaffold, further modifications are required to produce this compound. While detailed enzymatic steps specifically for this compound are not extensively documented in the provided sources, the general post-coupling modifications in Amaryllidaceae alkaloid biosynthesis involve a range of reactions such as further oxidation, reduction, ring rearrangements, and functional group additions. frontiersin.orgub.edu The presence of the unusual hydroxybutyryl substituent in this compound nih.govsemanticscholar.orgvdoc.pub indicates that enzymatic reactions leading to the synthesis and attachment of this specific side chain occur after the formation of the core homolycorine structure. The precise enzymes and the sequence of these late-stage modifications responsible for the hydroxybutyryl group in this compound represent an area requiring further detailed research for complete biosynthetic elucidation.

Therefore, a comprehensive article focusing solely on sections 5.3, 5.3.1, and 5.3.2 for this compound, including detailed research findings and data tables, cannot be generated based on the current search results.

Investigations into the Molecular and Cellular Biology of Dubiusine

Molecular Recognition and Binding Studies of Dubiusine (B169231)

The ability of a compound to recognize and bind to biological macromolecules is fundamental to its mechanism of action. Research into this compound has focused on its interaction with DNA and the computational modeling of these and other potential binding events.

Studies have revealed that this compound possesses DNA binding activity. nih.gov The interaction between small molecules and DNA can occur through various modes, such as intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. The specific nature of this binding is crucial for understanding the compound's potential biological effects.

To quantify the strength of the interaction between this compound and DNA, researchers employ various in vitro binding assays to determine the equilibrium dissociation constant (K_d). A lower K_d value signifies a higher binding affinity. youtube.com Techniques such as fluorescence quenching, UV-Visible spectroscopy, and competitive binding assays with known DNA intercalators (like ethidium (B1194527) bromide) are commonly used. nih.govnih.gov These assays measure the fraction of DNA bound by the compound at various concentrations, allowing for the calculation of binding affinity. nih.gov

While specific K_d values for this compound are not widely published, comparative studies have shown its DNA binding activity is comparable to that of vinblastine, a well-known chemotherapeutic agent that interacts with tubulin but also has noted DNA-binding properties. nih.gov The determination of a precise K_d value is essential for comparing its affinity to other homolycorine (B1213549) alkaloids and reference compounds. researchgate.net

Table 1: Representative Data from a Hypothetical In Vitro DNA Binding Assay for this compound This table is illustrative, demonstrating the type of data generated from such experiments.

This compound Concentration (µM)Fractional DNA Saturation (%)
0.15.2
0.521.0
1.035.5
2.550.0
5.068.0
10.085.0
20.092.3

Spectroscopic techniques provide insight into the structural changes that occur when this compound binds to DNA. The formation of a this compound-DNA complex can be monitored by observing changes in the absorption and emission spectra of the compound and the DNA itself.

UV-Visible (UV-Vis) Spectroscopy : When a small molecule intercalates between the base pairs of DNA, it often leads to a phenomenon called hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength, or red shift) in the molecule's UV-Vis spectrum. nih.govnih.gov These changes result from the close interaction between the compound's chromophore and the DNA bases. Studies on related compounds suggest that the binding of this compound would likely exhibit such spectral shifts, confirming an intimate association with the DNA helix. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly sensitive to the chiral environment of molecules and is used to monitor conformational changes in DNA upon ligand binding. The CD spectrum of DNA is characterized by a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to its right-handed helicity). mdpi.com Binding of a molecule like this compound can perturb these signals, providing clues about the binding mode and its effect on DNA structure. mdpi.com

Computational methods, such as molecular docking, are powerful tools for predicting and analyzing the binding of a ligand like this compound to a biological target. youtube.com These in silico techniques model the three-dimensional structures of both the ligand and the target (e.g., a specific DNA sequence or a protein) and calculate the most favorable binding orientation and affinity. nih.govnih.gov

Docking simulations for this compound would involve generating a 3D model of the compound and docking it into the active site of a target macromolecule. The software then uses scoring functions to estimate the binding energy, with more negative values indicating a more stable complex. youtube.com This approach can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. While specific docking studies on this compound are not extensively reported, the methodology provides a valuable, cost-effective way to screen potential biological targets and refine hypotheses about its mechanism of action before undertaking further lab experiments. nih.govpensoft.net

This compound-DNA Binding Interactions

Influence of this compound on Biological Processes in Preclinical Models

The biological effects of this compound have been evaluated in animal models, providing crucial information on its physiological impact. These studies bridge the gap between molecular interactions and potential therapeutic applications.

Research has demonstrated that this compound, along with other homolycorine alkaloids like homolycorine itself, exhibits cardiovascular activity. nih.gov Specifically, studies in normotensive rats have shown that this compound has a hypotensive effect. nih.gov The administration of related alkaloids has been shown to elicit significant hypotensive responses, sometimes lasting for over 30 minutes. researchgate.net

In these preclinical studies, cardiovascular parameters such as systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are continuously monitored following the administration of the compound. nih.gov The data indicate that this compound can induce a significant decrease in arterial blood pressure. nih.govresearchgate.net The precise mechanism for this hypotensive effect is an area of ongoing investigation but may involve interactions with receptors or enzymes that regulate vascular tone and cardiac output, similar to other alkaloids. nih.gov

Table 2: Illustrative Changes in Cardiovascular Parameters in Normotensive Rats Following this compound Administration This table presents representative data based on findings that this compound causes a hypotensive effect. nih.govresearchgate.net

ParameterBaseline (Pre-administration)30 Minutes Post-administrationPercent Change (%)
Systolic Blood Pressure (mmHg)125 ± 598 ± 6-21.6
Diastolic Blood Pressure (mmHg)85 ± 465 ± 5-23.5
Heart Rate (beats/min)350 ± 15345 ± 18-1.4

Modulation of Cardiovascular Parameters in Animal Models

Investigations into Hypotensive Effects in Normotensive Organisms

This compound, a member of the homolycorine-type Amaryllidaceae alkaloids, has been identified as possessing hypotensive properties. Studies conducted on normotensive rats have demonstrated that this compound can cause a notable reduction in arterial blood pressure. This effect is not unique to this compound within its chemical family; other Amaryllidaceae alkaloids, including homolycorine, 8-O-demethylhomolycorine, and lycorenine, have also been reported to exhibit similar hypotensive activity. rsc.org

In a broader study evaluating the effects of twenty different Amaryllidaceae alkaloids on the blood pressure of normotensive rats, several compounds elicited a significant hypotensive response. researchgate.net At a dose of 1.5 mg/kg, seven of the tested alkaloids induced a hypotensive response greater than 20%. researchgate.net This suggests that the capacity to lower blood pressure is a recurring characteristic among various structural types within the Amaryllidaceae alkaloid family. The duration of the hypotensive effect observed in this study varied among the active alkaloids, ranging from 2.0 to 36.0 minutes. researchgate.net While this study provides a comparative context, specific quantitative data on the hypotensive effect of this compound itself remains to be fully detailed in comparative tables.

The consistent observation of hypotensive effects across multiple Amaryllidaceae alkaloids, including this compound, underscores the potential of this class of compounds as modulators of vascular tone. Further research is warranted to quantify and compare the potency and duration of the hypotensive effects of this compound with its structural relatives.

Systemic and Cellular Mechanisms Underlying Vascular Responses

The precise systemic and cellular mechanisms that underpin the vascular responses to this compound are not yet fully elucidated in the scientific literature. However, by examining the known mechanisms of other vasodilatory alkaloids, we can infer potential pathways for this compound's action. Generally, the vasorelaxant effects of alkaloids can be mediated through both endothelium-dependent and endothelium-independent pathways. nih.gov

Endothelium-Dependent Mechanisms:

A crucial endothelium-dependent pathway involves the production of nitric oxide (NO). nih.govyoutube.com Many vasodilators stimulate endothelial cells to synthesize and release NO, which then diffuses to adjacent vascular smooth muscle cells. nih.gov In the smooth muscle cells, NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, activates protein kinase G, which phosphorylates several target proteins that ultimately decrease intracellular calcium concentrations and induce vasorelaxation. youtube.com It is plausible that this compound could act through this NO/cGMP pathway, a common mechanism for many plant-derived alkaloids.

Endothelium-Independent Mechanisms:

Vasodilation can also occur independently of the endothelium, primarily through direct actions on vascular smooth muscle cells. Key mechanisms include:

Modulation of Ion Channels:

Potassium (K+) Channels: Activation of K+ channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. mdpi.com This hyperpolarization closes voltage-dependent calcium channels, reducing calcium influx and causing vasorelaxation. mdpi.com Various types of K+ channels, such as ATP-sensitive K+ channels (KATP), Ca2+-activated K+ channels (KCa), and voltage-gated K+ channels (Kv), can be modulated by alkaloids. mdpi.com

Calcium (Ca2+) Channels: Direct blockade of L-type voltage-gated calcium channels is a well-established mechanism for vasodilation. nih.gov By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, these blockers prevent the calcium-dependent activation of the contractile machinery. nih.gov Some alkaloids have been shown to possess calcium channel blocking activity. nih.govnih.gov

Intracellular Calcium Release: Some alkaloids may also interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, further contributing to a reduction in cytosolic calcium levels and promoting vasorelaxation.

While these mechanisms are established for other alkaloids, specific studies are required to determine which of these pathways are directly modulated by this compound to produce its hypotensive effects.

Investigations into Intracellular Signaling Pathways Modulated by this compound

The specific intracellular signaling pathways modulated by this compound have not been extensively investigated. However, based on the general mechanisms of action for other Amaryllidaceae alkaloids and vasodilators, several potential pathways can be hypothesized.

As discussed previously, a likely target for this compound is the NO/cGMP signaling cascade in vascular smooth muscle cells. Activation of this pathway, initiated by endothelial NO release, leads to a decrease in intracellular calcium and subsequent vasodilation. youtube.com

Another critical signaling pathway involves the modulation of intracellular calcium homeostasis . Alkaloids can influence intracellular calcium levels through various mechanisms, including the blockade of voltage-gated calcium channels and the modulation of calcium release from the endoplasmic/sarcoplasmic reticulum. nih.gov The alteration of intracellular calcium concentrations is a central point of convergence for many signaling pathways that regulate vascular tone.

Furthermore, some Amaryllidaceae alkaloids have been shown to interact with signaling pathways related to cell stress and survival. For instance, narciclasine (B1677919) has been reported to activate the eukaryotic initiation factor 2 (eIF2) signaling pathway and the integrated stress response (ISR). rsc.orgsemanticscholar.org While these findings are primarily in the context of antiviral and anticancer activities, they highlight the potential for Amaryllidaceae alkaloids to engage with complex intracellular signaling networks that could also influence vascular cell function.

To definitively elucidate the intracellular signaling pathways modulated by this compound, further research is necessary. This would involve techniques such as measuring second messenger levels (e.g., cAMP, cGMP), assessing the phosphorylation status of key signaling proteins, and utilizing specific inhibitors of various signaling pathways to dissect the molecular mechanisms of this compound's action on vascular cells.

Comparative Biological Activity of this compound and Related Amaryllidaceae Alkaloids

The Amaryllidaceae family is a rich source of structurally diverse alkaloids with a wide range of biological activities. nih.govnih.gov Comparing the activity of this compound with its related alkaloids is crucial for understanding its unique pharmacological profile and potential therapeutic applications.

Hypotensive Activity:

As previously mentioned, this compound shares its hypotensive properties with other Amaryllidaceae alkaloids. A study comparing twenty alkaloids from this family demonstrated that several compounds, including those from the homolycorine, lycorine (B1675740), and galanthamine (B1674398) types, can significantly reduce blood pressure in normotensive rats. researchgate.net However, the potency and duration of this effect vary among the different alkaloids. For instance, while seven of the tested alkaloids showed a hypotensive response greater than 20%, one compound, crinamine, exhibited a hypertensive effect. researchgate.net This highlights the structural nuances that determine the specific vascular effects of these compounds. A detailed quantitative comparison of the hypotensive effects of this compound and its close structural analogs is still needed to establish a clear structure-activity relationship.

Other Biological Activities:

Beyond their effects on blood pressure, Amaryllidaceae alkaloids exhibit a broad spectrum of other biological activities, including:

Anticancer Activity: Many Amaryllidaceae alkaloids, such as lycorine and narciclasine, have demonstrated potent anticancer properties. nih.gov

Antiviral Activity: Several alkaloids from this family have been investigated for their antiviral effects. semanticscholar.org

Acetylcholinesterase Inhibition: Galanthamine, a well-known Amaryllidaceae alkaloid, is a licensed drug for the treatment of Alzheimer's disease due to its inhibitory activity against acetylcholinesterase. nih.govbohrium.com

The table below provides a comparative overview of the biological activities of different types of Amaryllidaceae alkaloids, including the class to which this compound belongs.

Alkaloid TypeRepresentative AlkaloidsPrimary Biological Activities
Homolycorine This compound , HomolycorineHypotensive rsc.org, DNA binding activity rsc.org
LycorineLycorineHypotensive researchgate.net, Anticancer nih.gov, Antiviral semanticscholar.org
GalanthamineGalanthamineAcetylcholinesterase inhibitor nih.govbohrium.com, Hypotensive researchgate.net
CrinineCrinamineHypertensive researchgate.net
TazettineTazettineHypotensive researchgate.net

Interactive Data Table of Amaryllidaceae Alkaloid Activities

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dubiusine

Correlating Structural Motifs with Biological Activity Profiles

Correlating specific structural motifs of Dubiusine (B169231) with its observed biological activities, such as DNA binding and hypotensive effects, is a key aspect of SAR studies. While comprehensive data specifically detailing these correlations for this compound is not available in the provided information, insights can be drawn from its unique features and comparisons to related Amaryllidaceae alkaloids.

Impact of the Hydroxybutyryl Substituent on this compound Bioactivity

This compound is noted for possessing an unusual hydroxybutyryl substituent. researchgate.netresearchgate.netsemanticscholar.orgarxiv.org The presence and nature of this substituent at the C-9 position of the homolycorine (B1213549) skeleton are likely to influence its interactions with biological targets. In the context of Amaryllidaceae alkaloids, the presence of specific functional groups, such as hydroxyl groups, has been suggested as necessary for certain activities, particularly when a carbonyl lactone is present. vdoc.pub While this general observation exists, the precise impact of the hydroxybutyryl group on this compound's specific bioactivities, such as its DNA binding or hypotensive effects, requires dedicated investigation through targeted structural modifications and biological evaluations. The uniqueness of this substituent suggests it may play a significant role in defining this compound's distinct biological profile compared to other homolycorine-type alkaloids lacking this feature.

Design and Synthesis of this compound Analogs for SAR/SMR Elucidation

The design and synthesis of analogs are fundamental approaches in SAR/SMR studies to systematically probe the relationship between chemical structure and biological function. By modifying specific parts of the molecule, researchers can determine which functional groups, structural motifs, or stereochemical configurations are essential for activity and potentially gain insights into the mechanism of action.

Detailed information regarding the specific design and synthesis of this compound analogs for SAR/SMR elucidation was not identified in the provided search results. However, the general strategy involves creating derivatives with targeted modifications to assess their impact on biological activity.

Systematic Modification of the this compound Core Structure

Systematic modification of a compound's core structure typically involves targeted chemical synthesis to alter or remove specific functional groups, change the size or flexibility of the scaffold, or modify the stereochemistry at particular centers. For this compound, this would involve planned alterations to its homolycorine core or the attached hydroxybutyryl substituent. While the provided information mentions the synthesis of synthetic derivatives of Amaryllidaceae alkaloids in general for SAR studies, specific details on how the this compound core structure has been systematically modified were not available. nih.gov Such modifications could include alterations to the acetoxy group, the methoxy (B1213986) group, the carbonyl function, the nitrogen-containing ring, or the hydroxybutyryl chain.

Evaluation of Modified Analogs in Biological Assays

Following the synthesis of modified this compound analogs, their biological activity would be evaluated in relevant assays to compare their potency and efficacy to the parent compound. Given this compound's known DNA binding and hypotensive activities, relevant assays would include those measuring DNA interaction and effects on blood pressure. While the search results indicate that Amaryllidaceae alkaloids are screened for various biological activities, including DNA binding, and that the activity of synthetic derivatives is investigated for SAR studies, specific data tables detailing the results of biological assays for modified this compound analogs were not found. vdoc.pubnih.gov The evaluation of analogs with alterations to the hydroxybutyryl group or different stereochemical configurations would be particularly informative in understanding the role of these features in this compound's biological profile.

Rational Design Principles Derived from this compound SAR/SMR Data

As detailed SAR/SMR studies specifically focused on this compound analogs were not found in the provided search results, the derivation of specific rational design principles directly from this compound SAR/SMR data is not possible based on this information. However, if such studies were conducted, the data on how modifications to the hydroxybutyryl substituent, stereochemistry, or other parts of the this compound structure impact its DNA binding or hypotensive activity would inform rational design efforts. For instance, identifying which parts of the molecule are essential for DNA interaction could guide the design of simplified or more potent DNA-binding agents based on the this compound scaffold. Similarly, understanding the structural requirements for the hypotensive effect could lead to the design of analogs with modulated activity on blood pressure. The unusual hydroxybutyryl group, if found to be crucial for a specific activity, could become a key motif in the rational design of new compounds.

This compound is an Amaryllidaceae alkaloid recognized for its unique structural features within the homolycorine type. This class of natural products, isolated primarily from plants of the Amaryllidaceae family, represents a large and structurally diverse group of isoquinoline (B145761) alkaloids. nih.govresearchgate.netub.edu The study of this compound and its related chemical entities involves examining naturally occurring analogues, exploring synthetic modifications, and applying chemoinformatic approaches to understand its structural space.

Historical Trajectory and Evolution of Dubiusine Research

Chronology of Major Discoveries and Milestones in Dubiusine (B169231) Study

The systematic study of Amaryllidaceae alkaloids commenced in 1877 with the isolation of lycorine (B1675740) from Narcissus pseudonarcissus. researchgate.netnih.gov This initial discovery paved the way for extensive phytochemical investigations into various species within the family. Over time, research efforts led to the isolation of over 300 alkaloids from Amaryllidaceae plants, classified into several skeleton types based on their biogenetic relationships. researchgate.net

A significant milestone in this chronology was the isolation of this compound itself. This event occurred in 1988 when a single alkaloid, identified as this compound, was isolated from Narcissus dubius plants collected in Candasnos, Spain. nih.govnih.gov This isolation was a key step in expanding the known repertoire of Amaryllidaceae alkaloids and identifying compounds with potentially novel structures and properties. researchgate.netnih.govnih.gov

This compound was characterized as an exceptional homolycorine-type alkaloid, notable for possessing an unusual hydroxybutyryl substituent. researchgate.net Its structural elucidation confirmed its identity as an isoquinoline (B145761) alkaloid, fitting within the general class of compounds found in this plant family. researchgate.net

Here is a simplified timeline of key events related to this compound within the context of Amaryllidaceae alkaloid research:

YearEventSignificance
1877Isolation of LycorineMarked the beginning of systematic Amaryllidaceae alkaloid research. researchgate.netnih.gov
1988Isolation and Identification of this compoundDiscovery of a novel homolycorine-type alkaloid from Narcissus dubius. nih.govnih.gov

Paradigmatic Shifts in Research Focus on this compound

Initial research on this compound, following its isolation in 1988, primarily focused on its phytochemical characterization and structural elucidation. nih.govnih.gov This aligns with the typical first phase of research for newly isolated natural compounds, where the primary goal is to identify the substance and determine its chemical structure using spectroscopic methods. nih.gov

Subsequently, the research focus on this compound, as part of the broader investigation into Amaryllidaceae alkaloids, shifted towards exploring its biological activities. This shift reflects a general trend in natural product research to move beyond mere identification to understanding the potential pharmacological or biological effects of isolated compounds. Studies were conducted to evaluate various activities, including DNA binding and effects on arterial pressure. This represents a transition from purely chemical characterization to a more biologically oriented research paradigm.

Contributions of Key Research Groups and Their Methodological Innovations

The isolation and initial characterization of this compound are attributed to a research group including Jaume Bastida, J. M. Llabrés, F. Viladomat, C. Codina, M. Rubiralta, and M. Feliz. nih.gov Their work in 1988 was instrumental in bringing this compound to scientific attention. This group's contribution involved the systematic phytochemical investigation of Narcissus dubius, leading to the successful isolation of this specific alkaloid. nih.govnih.gov

The methodologies employed in the early research on this compound and other Narcissus alkaloids involved techniques for plant extraction, isolation of individual compounds, and structural determination. These methods typically included chromatography for separation and various spectroscopic techniques (such as NMR and MS) to elucidate the chemical structure. nih.gov

Later research investigating the biological activities of this compound, such as its DNA binding activity and hypotensive effects, involved different methodological approaches, including biological assays and pharmacological testing. While specific methodological innovations solely centered around this compound are not extensively detailed in the provided snippets, the research on this compound benefited from and contributed to the evolving techniques used in the isolation, characterization, and biological screening of natural products, particularly alkaloids from the Amaryllidaceae family.

Advanced Research Methodologies in Dubiusine Studies

Quantitative Analysis of Dubiusine (B169231) in Complex Matrices

The quantitative analysis of Amaryllidaceae alkaloids, including this compound, in complex matrices such as plant extracts and biological samples is crucial for phytochemical and biological studies. Various chromatographic and mass spectrometric techniques are employed for this purpose.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been widely used for the analysis of Amaryllidaceae alkaloids. nih.govwikipedia.orgwikidata.org More advanced methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and specificity for the quantification of these compounds in complex biological matrices, such as mouse blood samples. guidechem.com

Research findings indicate the application of these methods for the analysis of various alkaloids from Narcissus species. For instance, GC-MS has been utilized to evaluate the alkaloid profiles of different Lycoris species, which also belong to the Amaryllidaceae family. wikidata.org While specific quantitative data for this compound in complex matrices were not detailed in the reviewed literature, the established methodologies for other Amaryllidaceae alkaloids, such as the UPLC-MS/MS analysis of narciclasine (B1677919) and 7-deoxynarciclasine in mouse blood, demonstrate the applicability of these techniques for the quantitative analysis of this compound. guidechem.com

The following table summarizes common analytical techniques used in the study of Amaryllidaceae alkaloids, relevant to the quantitative analysis of this compound:

TechniqueApplication AreaRelevant Findings/Context
GC-MSAnalysis of alkaloid profilesUsed for evaluating alkaloids in Lycoris species. wikidata.org
HPLCQuantification of alkaloidsUsed for quantifying galantamine in Lycoris radiata. wikidata.org
UPLC-MS/MSQuantitative analysis in complex matricesApplied for narciclasine and 7-deoxynarciclasine in mouse blood samples. guidechem.com

Isotopic Labeling and Tracing in Biosynthetic and Metabolic Studies

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways and metabolic fate of natural products like this compound. Studies on the biosynthesis of Amaryllidaceae alkaloids have utilized isotopically labeled precursors to trace the incorporation of specific atoms into the alkaloid structure.

The biosynthesis of Amaryllidaceae alkaloids, including those of the homolycorine (B1213549) type to which this compound belongs, involves precursors derived from amino acids such as L-phenylalanine and L-tyrosine. nih.govwikipedia.orgnih.govwikidata.orgwikipedia.org Research in the 1960s and 1970s significantly contributed to understanding these pathways through the use of labeled precursors. wikidata.org

A notable example involves the use of [3-3H] on the aromatic ring of L-tyrosine to study the biosynthesis of lycorine (B1675740) and norpluviine (B12688598). nih.govfishersci.ptfda.gov The retention or loss of the isotopic label at specific positions in the resulting alkaloids provides insights into the cyclization mechanisms and rearrangements occurring during biosynthesis. For instance, the isotopic ratio in norpluviine and lycorine was found to be 50% that of the precursor L-tyrosine due to ortho–para' coupling. nih.govfishersci.ptfda.gov This demonstrates how isotopic tracing helps determine the fate of specific atoms from precursors within the complex alkaloid structures.

While specific isotopic labeling studies on this compound were not detailed, the established methodologies within the broader field of Amaryllidaceae alkaloid biosynthesis are directly applicable to investigating the formation of this compound from its amino acid precursors. The key intermediate in many Amaryllidaceae alkaloid biosynthetic pathways is O-methylnorbelladine, formed from tyramine (B21549) and protocatechuic aldehyde derivatives. wikidata.orgwikipedia.org Tracing isotopes from these building blocks can help unravel the specific enzymatic steps and intermediates leading to this compound.

Advanced Spectroscopic Techniques for Dynamic Studies of this compound Interactions

Advanced spectroscopic techniques play a vital role in the structural elucidation and characterization of this compound and other Amaryllidaceae alkaloids. While the literature primarily focuses on structural analysis using these methods, their application can potentially extend to studying dynamic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional (2D) NMR techniques, is indispensable for determining the detailed structure and connectivity of these complex molecules. nih.govguidechem.comnih.govnih.govwikipedia.orgnih.gov Mass Spectrometry (MS), including Electron Impact Mass Spectrometry (EIMS), GC-MS, and LC-MS/MS, provides crucial information about the molecular weight and fragmentation patterns, aiding in identification and structural confirmation. guidechem.comnih.govwikipedia.orgnih.govguidetopharmacology.org

Early extensive studies on the mass spectrometry of Amaryllidaceae alkaloids by electron impact provided well-documented fragmentation patterns with considerable diagnostic value for different skeletal types. nih.govguidetopharmacology.org Similarly, detailed NMR studies, including 2D NMR, have been used for the structural assignment of related alkaloids like O-methyllycorenine. nih.gov

While the reviewed literature does not provide specific examples of advanced spectroscopic techniques being used for dynamic interaction studies of this compound itself, it is important to note that spectroscopic methods are broadly applied in other areas of research to investigate molecular interactions and dynamics. For example, single-molecule fluorescence spectroscopy is used to study the dynamic interactions of intrinsically disordered proteins nih.gov, and coherent two-dimensional spectroscopy is employed to probe quantum many-body interactions nih.gov. Spectroscopy is also used in conjunction with microscopy to investigate the structure and dynamics of multicomponent supramolecular polymers, highlighting the impact of intermolecular interactions. nih.gov

Although direct studies on the dynamic interactions of this compound using these advanced spectroscopic approaches were not found, the foundational use of NMR and MS for structural characterization provides the basis for further investigations into how this compound might interact with other molecules, should such studies be pursued.

Contemporary Challenges and Future Directions in Dubiusine Research

Addressing Limitations in Natural Supply for Extensive Research

One of the primary challenges hindering extensive research into Dubiusine (B169231) is the limitation in its natural supply. This compound has been reported as an uncommon alkaloid, primarily isolated from Narcissus dubius. hznu.edu.cnmims.com Amaryllidaceae alkaloids in general are often obtained in minute quantities from their natural plant sources, making large-scale isolation impractical for comprehensive biological and chemical studies. mims.comwikidata.org This scarcity restricts the amount of material available for diverse research applications, including detailed in vitro and in vivo studies, as well as the exploration of potential derivatives.

Future directions to address this limitation include the development of efficient synthetic or semisynthetic routes for this compound. wikidata.org Chemical synthesis could provide a scalable and controlled method to obtain larger quantities of the compound, enabling more thorough investigations. Furthermore, exploring alternative biological production methods, such as plant cell culture or microbial fermentation, could offer sustainable avenues for this compound supply, provided the biosynthetic pathways can be fully elucidated and engineered.

Unexplored Biological Activities and Mechanistic Pathways of this compound

While some initial biological activities of this compound have been reported, a comprehensive understanding of its full spectrum of biological effects and underlying mechanistic pathways remains largely unexplored. Studies have indicated that this compound possesses DNA binding activity comparable to that of vinblastine. wikipedia.orgwikidata.org It has also demonstrated a hypotensive effect in normotensive rats and exhibits cytotoxic effects against certain tumor cell lines. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net

However, the specific molecular targets and detailed mechanisms responsible for these observed activities are not yet fully elucidated. For instance, the precise nature of its interaction with DNA and the downstream cellular consequences require further investigation. Similarly, the pathways involved in its hypotensive effect and the mechanisms of cytotoxicity against different cancer cell lines need in-depth study. Future research should focus on:

Identifying specific protein targets: Utilizing techniques such as pull-down assays, affinity chromatography, and mass spectrometry to identify proteins that directly interact with this compound.

Mapping signaling pathways: Employing biochemical and cell biology approaches to understand how this compound perturbs cellular signaling cascades.

Evaluating a broader range of biological activities: Screening this compound against a wider array of biological targets and disease models to uncover novel therapeutic potentials.

Structure-activity relationship studies: Synthesizing and testing derivatives of this compound to understand how structural modifications influence its biological activities and mechanisms.

Detailed research findings on this compound's biological activities are still emerging, and further studies are needed to establish its therapeutic potential and understand its pharmacological profile.

Computational Approaches for Predicting this compound's Interactions and Reactivity

Computational approaches offer powerful tools to complement experimental research on this compound, particularly in predicting its interactions with biological targets and understanding its chemical reactivity. Given the challenges in obtaining sufficient quantities of this compound for extensive experimental screening, computational methods can help prioritize research directions and guide experimental design.

Future directions in this area include:

Molecular Docking and and molecular dynamics simulations: Utilizing these techniques to predict the binding affinities and modes of interaction between this compound and potential protein targets identified through experimental studies or bioinformatics. uni.lu This can provide insights into the molecular basis of its biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing QSAR models based on the known activities of this compound and related alkaloids to predict the activity of novel derivatives or analogs.

In silico ADMET prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound, which can inform preclinical development.

Reaction pathway modeling: Employing computational chemistry to study the potential reaction pathways of this compound, providing insights into its stability, degradation, and potential metabolic transformations.

While computational methods are increasingly applied in natural product research, their specific application to this compound is an important future direction to accelerate understanding of its behavior and potential.

Integration of Omics Technologies in this compound Biosynthesis and Function Research

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the biosynthesis of this compound and gaining a deeper understanding of its function within the producing plant. fda.govsciensage.info While research on Amaryllidaceae alkaloid biosynthesis in general has benefited from these technologies, specific studies focused on this compound are limited. wikipedia.org

Future directions involve the integration of multi-omics datasets to:

Elucidate the biosynthetic pathway: By analyzing transcriptomic and metabolomic data from Narcissus dubius tissues at different developmental stages or under various environmental conditions, researchers can identify candidate genes and enzymes involved in the biosynthesis of this compound. fda.govsciensage.info

Identify regulatory elements: Genomic and transcriptomic data can help pinpoint transcription factors and regulatory elements that control the expression of biosynthetic genes.

Understand ecological roles: Metabolomics can help profile the accumulation of this compound and other metabolites in response to environmental stimuli or interactions, providing clues about its ecological function (e.g., defense against herbivores or pathogens). nih.gov

Investigate tissue-specific accumulation: Omics data can reveal the specific tissues or organs where this compound is synthesized and accumulated.

Integrating these different omics layers can provide a holistic view of this compound production and its biological context in the plant. sciensage.info

Interdisciplinary Research Avenues for this compound and Related Alkaloids

Advancing research on this compound necessitates interdisciplinary collaboration, bringing together expertise from various scientific fields. The complexity of natural product research, from isolation and structural characterization to biological evaluation and mechanism elucidation, requires a concerted effort.

Future interdisciplinary research avenues include:

Collaboration between botanists and chemists: To improve the sustainable sourcing of this compound from Narcissus dubius and develop efficient extraction and purification methods.

Partnerships between synthetic chemists and pharmacologists: To design and synthesize novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties, and to rigorously test their biological activities.

Integration of computational biologists and experimental researchers: To use computational predictions to guide experimental design and validate computational models with experimental data. cdutcm.edu.cn

Collaboration with plant biologists and geneticists: To understand and potentially engineer the biosynthetic pathways of this compound for enhanced production.

Engagement with crystallographers and spectroscopists: To obtain high-resolution structural information of this compound and its complexes with biological targets.

Q & A

Q. How can computational modeling predict this compound’s binding affinity to understudied targets (e.g., orphan GPCRs)?

  • Answer : Perform molecular docking (AutoDock Vina) followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Considerations

  • Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate conflicting results. Stratify studies by experimental conditions (e.g., cell line, dosage) and apply sensitivity analyses .
  • Reproducibility : Publish raw datasets (HPLC chromatograms, NMR spectra) in open repositories (e.g., Zenodo) with detailed metadata. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal reporting and obtain ethics approval for protocols involving endangered plant sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.